![molecular formula C14H23NO B1437592 N-[2-(Pentyloxy)benzyl]-1-ethanamine CAS No. 1040686-18-7](/img/structure/B1437592.png)
N-[2-(Pentyloxy)benzyl]-1-ethanamine
Vue d'ensemble
Description
N-[2-(Pentyloxy)benzyl]-1-ethanamine, commonly referred to as N-PBE, is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a low molecular weight compound with a molecular weight of approximately 181 g/mol. N-PBE has been studied for its ability to act as a probe for various biochemical and physiological processes, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Analytical Characterization and Detection
- Analytical Methods for Detection : Research has developed high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods for detecting and quantifying NBOMe compounds in serum, highlighting the relevance of analytical chemistry in understanding the pharmacokinetics and toxicology of novel psychoactive substances (Poklis, Charles, Wolf, & Poklis, 2013).
- Identification of Hallucinogenic Substances : Studies have identified and characterized various hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, underscoring the importance of chemical analysis in the classification and understanding of psychoactive substances (Zuba & Sekuła, 2013).
Pharmacology and Toxicology
- Serotonin-Receptor Activation : NBOMes have been identified as novel hallucinogenic designer drugs with potent activation of serotonin receptors, which has implications for their psychoactive properties and potential risks (Yoshida et al., 2015).
- Mechanistic Insights : Research into nonheme Fe(IV)O complexes has provided insights into the mechanisms by which certain chemical reactions, including potentially those involving similar organic compounds, can oxidize C-H bonds at room temperature, although not directly related to the psychoactive properties of NBOMes (Kaizer et al., 2004).
Chemical Synthesis
- Synthetic Routes : Innovative synthetic routes have been explored for related compounds, such as 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, demonstrating the chemical versatility and potential for pharmacological development of compounds within this chemical class (Luo et al., 2008).
Propriétés
IUPAC Name |
N-[(2-pentoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-5-8-11-16-14-10-7-6-9-13(14)12-15-4-2/h6-7,9-10,15H,3-5,8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCBUUOSOQOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Pentyloxy)benzyl]-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




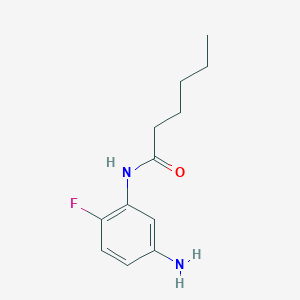
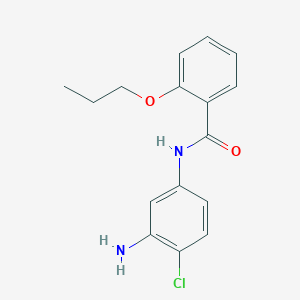
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
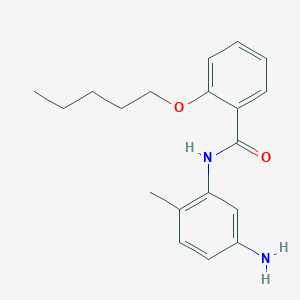
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
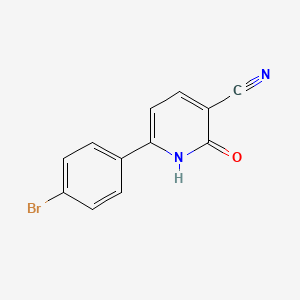
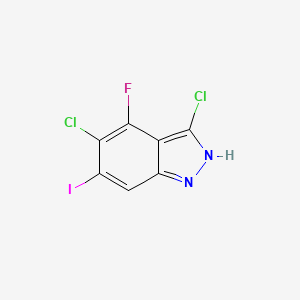
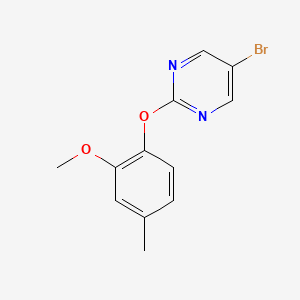
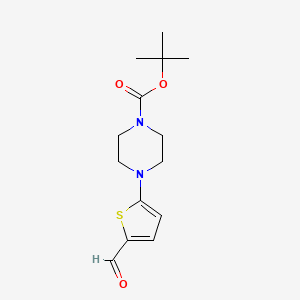
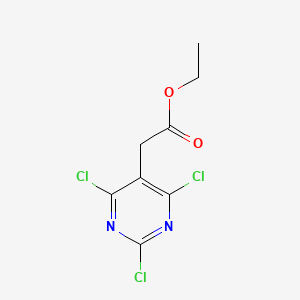
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)